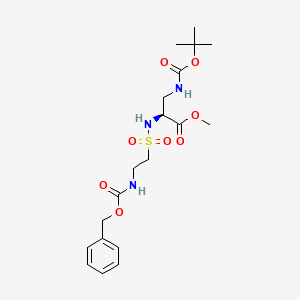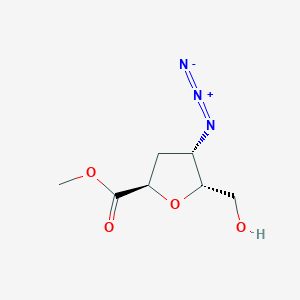
methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate is a complex organic compound that features an azido group, a hydroxymethyl group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate typically involves multiple steps:
Starting Material: The synthesis often begins with a suitable precursor such as a protected sugar derivative.
Azidation: Introduction of the azido group can be achieved through nucleophilic substitution reactions using sodium azide.
Hydroxymethylation: The hydroxymethyl group is introduced via hydroxymethylation reactions, often using formaldehyde and a base.
Cyclization: Formation of the tetrahydrofuran ring is achieved through cyclization reactions, which may involve acid or base catalysis.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium azide for azidation, various nucleophiles for substitution reactions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
Methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of antiviral and anticancer agents.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Bioconjugation: The azido group allows for click chemistry applications, facilitating the attachment of various biomolecules for research purposes.
Mechanism of Action
The mechanism of action of methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate depends on its specific application. For instance, in medicinal chemistry, the azido group can be reduced to an amine, which may interact with biological targets such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate: Lacks the azido group, making it less reactive in certain chemical reactions.
Methyl (2R,4S,5R)-4-azido-5-(methoxymethyl)tetrahydrofuran-2-carboxylate: Contains a methoxymethyl group instead of a hydroxymethyl group, altering its chemical properties and reactivity.
Uniqueness
Methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-carboxylate is unique due to the presence of both an azido group and a hydroxymethyl group, which provide versatile reactivity and potential for various applications in research and industry.
Properties
Molecular Formula |
C7H11N3O4 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
methyl (2R,4S,5R)-4-azido-5-(hydroxymethyl)oxolane-2-carboxylate |
InChI |
InChI=1S/C7H11N3O4/c1-13-7(12)5-2-4(9-10-8)6(3-11)14-5/h4-6,11H,2-3H2,1H3/t4-,5+,6-/m0/s1 |
InChI Key |
FAFWVWDWMIPWQR-JKUQZMGJSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H]([C@@H](O1)CO)N=[N+]=[N-] |
Canonical SMILES |
COC(=O)C1CC(C(O1)CO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B14026991.png)
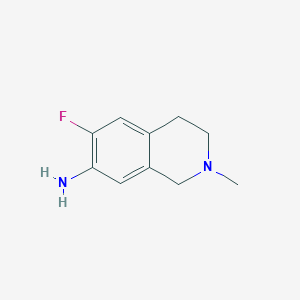
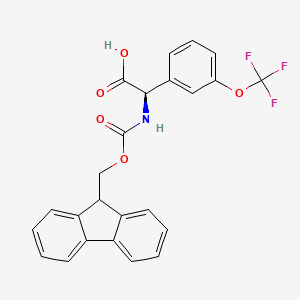
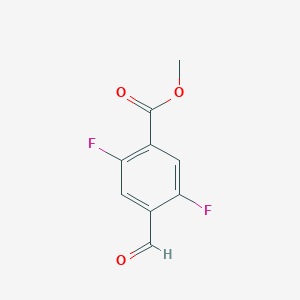


![2,2-Dimethyl-5-{[2-(methylsulfanyl)anilino]methylene}-1,3-dioxane-4,6-dione](/img/structure/B14027026.png)
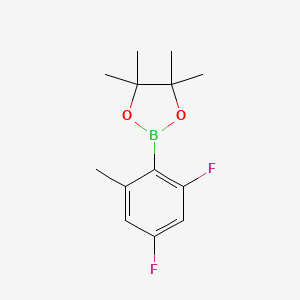


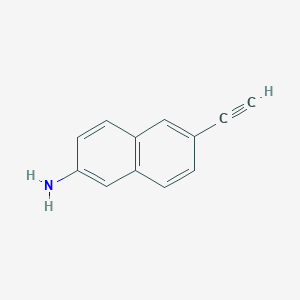
![Sodium 5-oxaspiro[2.3]hexane-1-carboxylate](/img/structure/B14027063.png)
![(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14027087.png)
